molecular formula C10H11ClIN3O B15277751 2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol

2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol

Cat. No.: B15277751
M. Wt: 351.57 g/mol
InChI Key: PPHDVGRTPBVCDU-UHFFFAOYSA-N
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Description

2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.

Preparation Methods

The synthesis of 2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol typically involves a multi-step process. One common method starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the chloro and iodo substituents. The final step involves the addition of the propan-1-ol group. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The chloro and iodo groups can be substituted with other functional groups using nucleophilic substitution reactions. .

Mechanism of Action

The mechanism of action of 2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

2-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:

Properties

Molecular Formula

C10H11ClIN3O

Molecular Weight

351.57 g/mol

IUPAC Name

2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propan-1-ol

InChI

InChI=1S/C10H11ClIN3O/c1-5(4-16)7-3-8(11)15-10(13-7)9(12)6(2)14-15/h3,5,16H,4H2,1-2H3

InChI Key

PPHDVGRTPBVCDU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1I)C(C)CO)Cl

Origin of Product

United States

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